molecular formula C30H46O5 B094456 3beta-Hydroxyolean-12-ene-28,30-dioic acid CAS No. 18671-48-2

3beta-Hydroxyolean-12-ene-28,30-dioic acid

Cat. No.: B094456
CAS No.: 18671-48-2
M. Wt: 486.7 g/mol
InChI Key: MCHKKYSPJGWAHQ-DQLFAPCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemical Reactions Analysis

Types of Reactions

3beta-Hydroxyolean-12-ene-28,30-dioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of spergulagenic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of spergulagenic acid include various oxidized and reduced derivatives, which can exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications.

Comparison with Similar Compounds

3beta-Hydroxyolean-12-ene-28,30-dioic acid is structurally similar to other pentacyclic triterpenoids, such as:

  • Oleanolic acid
  • Hederagenin
  • Phytolaccagenic acid
  • Serjanic acid
  • Gypsogenin

These compounds share similar structural features, including the pentacyclic triterpenoid backbone, but differ in their functional groups and biological activities . This compound is unique in its specific combination of functional groups, which contribute to its distinct biological properties.

Properties

CAS No.

18671-48-2

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21+,22-,26-,27-,28+,29+,30-/m0/s1

InChI Key

MCHKKYSPJGWAHQ-DQLFAPCQSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3beta-Hydroxyolean-12-ene-28,30-dioic acid
Reactant of Route 2
3beta-Hydroxyolean-12-ene-28,30-dioic acid
Reactant of Route 3
3beta-Hydroxyolean-12-ene-28,30-dioic acid
Reactant of Route 4
3beta-Hydroxyolean-12-ene-28,30-dioic acid
Reactant of Route 5
3beta-Hydroxyolean-12-ene-28,30-dioic acid
Reactant of Route 6
3beta-Hydroxyolean-12-ene-28,30-dioic acid

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